3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidine ring via an oxane (tetrahydropyran) carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Oxane Carbonyl Group: The oxane carbonyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an oxane derivative.
Bromination of the Pyridine Ring: The final step involves the bromination of the pyridine ring, which can be achieved using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-{[1-(tetrahydrofuran-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
3-Bromo-4-{[1-(oxane-4-carbonyl)piperidin-3-yl]oxy}pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-Bromo-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine lies in its specific combination of functional groups, which can impart unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical space and developing novel applications.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(10-12)15(19)11-3-7-20-8-4-11/h1,5,9,11-12H,2-4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDSVQNWGCLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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